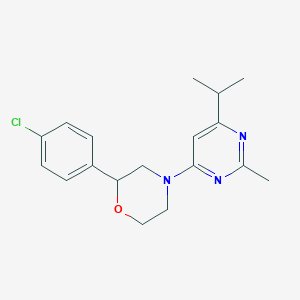![molecular formula C21H26FNO2 B5314855 3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol is a chemical compound that belongs to the class of opioids. It is also known as Tramadol, which is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. Tramadol is a prescription drug that is widely used for its analgesic properties.
作用机制
Tramadol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of the transmission of pain signals to the brain, which leads to the relief of pain. Tramadol also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
Tramadol has several biochemical and physiological effects. It has been shown to increase the levels of endogenous opioids, such as beta-endorphin and enkephalins, which are natural painkillers produced by the body. Tramadol also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and pain perception.
实验室实验的优点和局限性
Tramadol has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its analgesic properties. Tramadol is also widely available and relatively inexpensive, which makes it a cost-effective option for lab experiments. However, Tramadol also has several limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Tramadol also has several side effects, such as nausea, vomiting, and dizziness, which can affect the results of lab experiments.
未来方向
There are several future directions for the study of Tramadol. One area of research is the development of new formulations of Tramadol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of Tramadol use, particularly in patients with chronic pain. Additionally, there is a need for further research into the mechanism of action of Tramadol and its effects on the brain and nervous system.
Conclusion:
In conclusion, Tramadol is a synthetic opioid analgesic that is commonly used for the treatment of moderate to severe pain. It works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of the transmission of pain signals to the brain. Tramadol has several biochemical and physiological effects, including the increase in the levels of endogenous opioids, serotonin, and norepinephrine. While Tramadol has several advantages for lab experiments, it also has several limitations, including a narrow therapeutic window and side effects. There are several future directions for the study of Tramadol, including the development of new formulations and the investigation of its long-term effects.
合成方法
Tramadol is synthesized by the reaction of 4-aminophenol and 2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol. This reaction results in the formation of Tramadol hydrochloride, which is the salt form of Tramadol. The synthesis of Tramadol is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
科学研究应用
Tramadol has been extensively studied for its analgesic properties. It is commonly used for the treatment of moderate to severe pain, such as postoperative pain, cancer pain, and chronic pain. Tramadol is also used for the treatment of neuropathic pain, which is a type of pain that is caused by damage to the nerves.
属性
IUPAC Name |
3-[[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methyl]-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-25-21-11-10-19(24)13-18(21)15-23-12-4-5-16(14-23)8-9-17-6-2-3-7-20(17)22/h2-3,6-7,10-11,13,16,24H,4-5,8-9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWAYGGKTJDJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)CN2CCCC(C2)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)

![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)

![(3R)-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5314831.png)


![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)

![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
